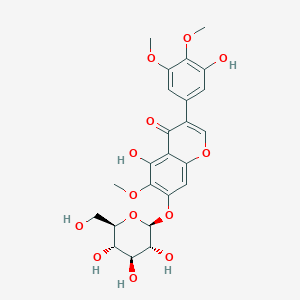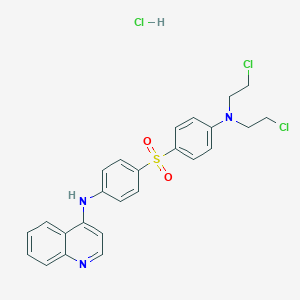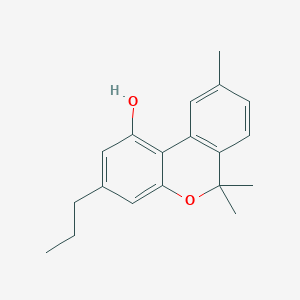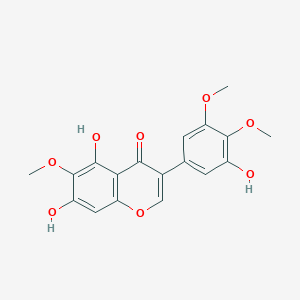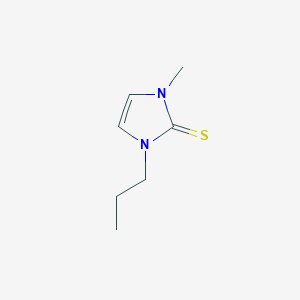
1-Methyl-3-propylimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylimidazole-2-thione is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is commonly referred to as MPI, and it is a member of the imidazole family of compounds. The unique chemical structure of MPI makes it an interesting compound for scientific research, and it has been the subject of numerous studies in recent years.
Mecanismo De Acción
The mechanism of action of MPI is not fully understood, but it is believed to be related to its sulfur-containing structure. MPI has been found to form complexes with metal ions, which may be responsible for its catalytic activity.
Biochemical and Physiological Effects:
MPI has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been found to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPI in lab experiments is its low toxicity and high stability. However, one of the limitations of using MPI is its relatively high cost compared to other compounds that can be used for similar purposes.
Direcciones Futuras
There are many potential future directions for research on MPI. One area of research that is currently being explored is the development of new applications for MPI in the field of catalysis. Another area of research is the study of the potential health benefits of MPI, including its anti-inflammatory and antioxidant properties. Additionally, there is potential for the development of new synthetic routes for MPI, as well as the synthesis of new derivatives of MPI with improved properties for specific applications.
Métodos De Síntesis
MPI can be synthesized by a variety of methods, including the reaction of 1-methylimidazole and propyl isothiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. Other methods of synthesis include the reaction of 1-methylimidazole and carbon disulfide, followed by the addition of propylamine.
Aplicaciones Científicas De Investigación
MPI has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is the use of MPI as a corrosion inhibitor in the oil and gas industry. MPI has been found to be an effective inhibitor of corrosion in pipelines and other equipment used in the oil and gas industry.
Another area of research where MPI has shown promise is in the field of catalysis. MPI has been found to be an effective catalyst for a variety of reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Propiedades
Número CAS |
135011-47-1 |
|---|---|
Nombre del producto |
1-Methyl-3-propylimidazole-2-thione |
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1-methyl-3-propylimidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-3-4-9-6-5-8(2)7(9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZOCYDPURIYTNMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=CN(C1=S)C |
SMILES canónico |
CCCN1C=CN(C1=S)C |
Otros números CAS |
135011-47-1 |
Sinónimos |
1-Me-PTI 1-methyl-3-propylimidazole-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
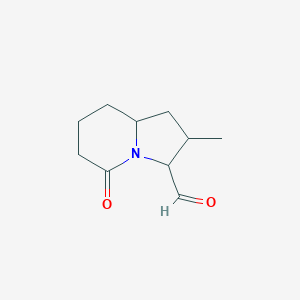
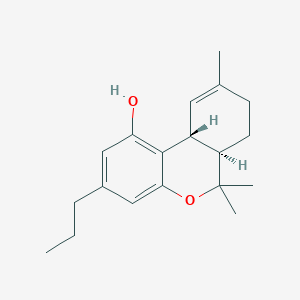
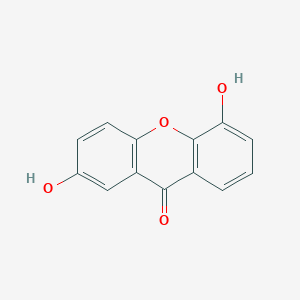
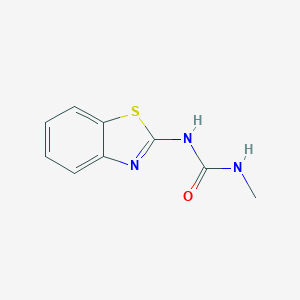
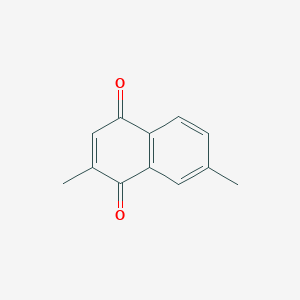
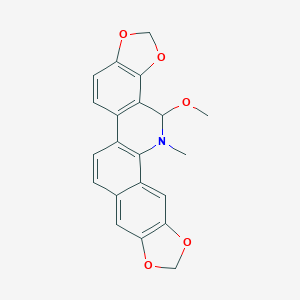
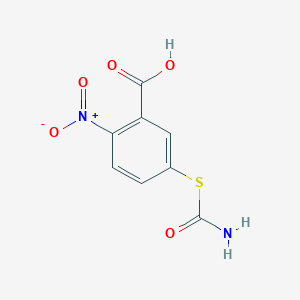
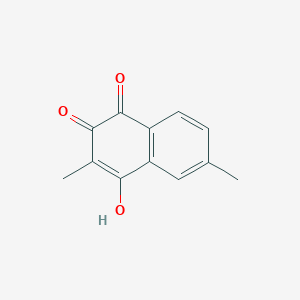
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
